![molecular formula C14H21N3O3 B5608989 3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)
3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride, also known as FPL 64176, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride 64176 is not fully understood, but it is believed to involve modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. This compound 64176 has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound 64176 has also been shown to modulate glutamate receptors, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects
This compound 64176 has been shown to have various biochemical and physiological effects in animal and cell culture studies. These effects include increasing antioxidant enzyme activity, reducing lipid peroxidation, increasing mitochondrial function, and reducing inflammation. This compound 64176 has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride 64176 in lab experiments is its well-established synthesis method, which allows for consistent and reproducible production of the compound. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile tool for studying various diseases and conditions. One limitation of using this compound 64176 in lab experiments is its relatively low potency compared to other compounds with similar therapeutic potential. Another limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride 64176. One direction is to further elucidate its mechanism of action, particularly with respect to its effects on neurotransmitter systems in the brain. Another direction is to optimize its chemical structure to improve its potency and solubility. Additionally, future research could focus on developing this compound 64176-based therapies for specific diseases and conditions, such as Alzheimer's, Parkinson's, anxiety disorders, depression, and cancer. Finally, future research could explore the potential use of this compound 64176 as a tool for studying the role of neurotransmitter systems in various physiological and pathological processes.
Synthesis Methods
3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride 64176 is synthesized through a multi-step process, starting with the reaction between 2-furoyl chloride and piperazine to produce 4-(2-furoyl)-1-piperazine. This intermediate is then reacted with 3-pyrrolidinol to produce this compound 64176. The final product is obtained as a dihydrochloride salt through crystallization.
Scientific Research Applications
3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride 64176 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound 64176 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound 64176 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety disorders and depression. In oncology, this compound 64176 has been shown to have anti-tumor effects, making it a potential treatment for cancer.
properties
IUPAC Name |
furan-2-yl-[4-[(3-hydroxypyrrolidin-3-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-13(12-2-1-9-20-12)17-7-5-16(6-8-17)11-14(19)3-4-15-10-14/h1-2,9,15,19H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDFNTCBZBTDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CN2CCN(CC2)C(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

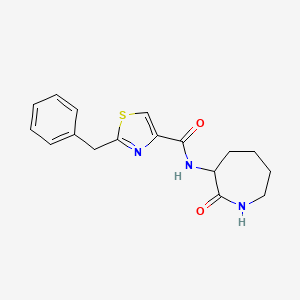
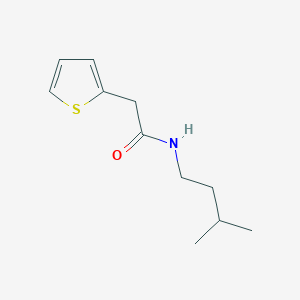
![N-(2,6-difluorobenzyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5608917.png)

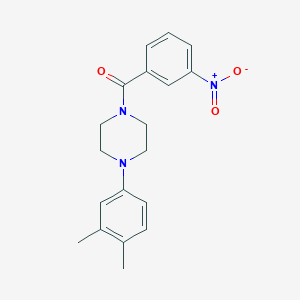
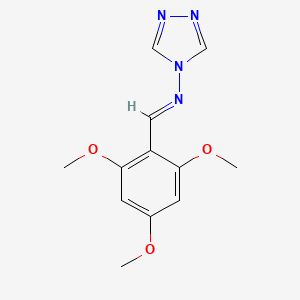
![3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608954.png)
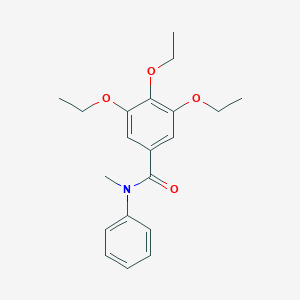
![3-(2-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5608974.png)
![6-tert-butyl-4-[(2,6-dichlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5608990.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methylphenyl)-2-piperazinone](/img/structure/B5608996.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5609000.png)
![2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline](/img/structure/B5609004.png)
![5-{[2-(ethoxymethyl)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5609009.png)